Agarose

Übersicht

Beschreibung

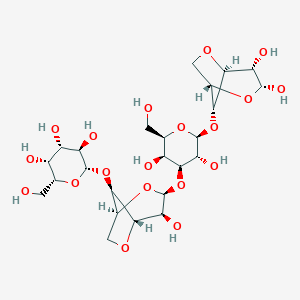

Agarose is a linear polysaccharide derived from red seaweed, primarily composed of repeating units of 1,3-β-D-galactopyranose and 1,4-3,6-anhydro-α-L-galactopyranose. It forms thermally reversible hydrogels through a sol-gel transition mechanism, where random coils reorganize into double helices and aggregate into a three-dimensional network . Key properties include:

- Biocompatibility and Non-Toxicity: this compound is non-immunogenic and supports cellular adhesion and proliferation, making it ideal for tissue engineering and 3D cell culture .

- Adjustable Mechanical Properties: Gel strength (100–300 nm pore size) and melting/gelling temperatures (e.g., 34–43°C for SeaPlaque® GTG® this compound) can be tailored by concentration and chemical modification .

- Electroendosmosis (EEO): Charged sulfate and pyruvate groups in this compound induce water migration during electrophoresis, influencing nucleic acid separation efficiency. Low-EEO grades minimize interference .

Applications span molecular biology (DNA electrophoresis ), biomedicine (cartilage repair ), and chromatography (size-exclusion and affinity purification ).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Agarose is typically extracted from red algae through a series of steps involving washing, alkali treatment, and extraction with hot water. The process begins with the collection of red algae, which is then washed to remove impurities. The washed algae are treated with an alkali solution to remove agaropectin, leaving behind this compound. The this compound is then extracted with hot water, filtered, and cooled to form a gel. The gel is further purified by repeated freezing and thawing, followed by drying and milling to obtain this compound powder .

Industrial Production Methods: In industrial settings, this compound production involves large-scale extraction processes. The red algae are harvested and subjected to similar washing and alkali treatment steps. The extraction is performed in large vats with controlled temperatures to ensure optimal yield. The extracted this compound is then purified, dried, and packaged for commercial use. Industrial production methods focus on maintaining high purity and consistent quality of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Agarose undergoes various chemical modifications to enhance its properties for specific applications. Common reactions include oxidation, reduction, and substitution. For example, this compound can be oxidized to introduce aldehyde groups, which can then react with amines to form Schiff bases. Reduction reactions can be used to modify the gel strength and melting temperature of this compound .

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used to oxidize this compound, introducing aldehyde groups.

Reduction: Sodium borohydride is used to reduce oxidized this compound, modifying its properties.

Substitution: Various chemical groups can be introduced through substitution reactions to enhance this compound’s functionality

Major Products: The major products formed from these reactions include modified this compound gels with altered mechanical properties, enhanced biocompatibility, and improved performance in specific applications such as drug delivery and tissue engineering .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Agarose is increasingly recognized for its versatility in biomedical applications. Its properties allow it to be modified for specific uses, making it a valuable material in several areas:

1.1 Drug Delivery Systems

this compound hydrogels are utilized as drug delivery vehicles due to their ability to control the release of therapeutic agents. The gel's structure can be tailored to enhance drug encapsulation and release profiles, making it suitable for sustained drug delivery in various medical treatments .

1.2 Tissue Engineering

In tissue engineering, this compound serves as a scaffold material that mimics the extracellular matrix. Its mechanical properties can be adjusted to match those of specific tissues, facilitating cell attachment and growth. This compound-collagen composite hydrogels have shown improved cell adhesion and viability compared to pure this compound gels, making them ideal for cartilage tissue engineering .

1.3 Wound Dressings

this compound-based materials are being developed for use as wound dressings due to their biocompatibility and ability to maintain a moist environment conducive to healing. These hydrogels can also incorporate antimicrobial agents to prevent infection .

Molecular Biology Applications

This compound is widely used in molecular biology for various analytical techniques:

2.1 Gel Electrophoresis

this compound gel electrophoresis is a fundamental technique for separating nucleic acids based on size. Its neutral charge and ability to form gels at low concentrations make it suitable for resolving DNA fragments during genetic analysis . The gel's pore size can be adjusted by varying the this compound concentration, allowing for the separation of different nucleic acid sizes effectively.

2.2 RNA Integrity Assessment

In research settings, this compound gels are employed to assess RNA integrity by visualizing ribosomal RNA bands. This technique is crucial for ensuring the quality of RNA samples before further analysis .

Environmental and Food Industry Applications

Beyond biomedical and molecular biology uses, this compound has applications in environmental science and food technology:

3.1 Environmental Monitoring

this compound-based gels can be used in environmental monitoring as matrices for immobilizing enzymes or microorganisms that detect pollutants in water samples .

3.2 Food Industry

In the food sector, this compound is utilized as a thickening agent and stabilizer due to its gelling properties. Its use in food products enhances texture while being a vegetarian alternative to gelatin .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Wirkmechanismus

Agarose exerts its effects primarily through its gel-forming properties. When dissolved in water and cooled, this compound molecules form a three-dimensional network held together by hydrogen bonds. This network creates pores that can trap and separate molecules based on size. In electrophoresis, the negatively charged DNA or RNA molecules migrate through the this compound gel towards the positive electrode, with smaller molecules moving faster through the pores .

Vergleich Mit ähnlichen Verbindungen

Agarose vs. Agar

Key Difference: Agaropectin in agar introduces charged impurities, limiting its use in electrophoresis. This compound is preferred for biotechnological applications due to its purity and low UV absorption .

This compound vs. Alginate

| Property | This compound | Alginate |

|---|---|---|

| Source | Red seaweed | Brown seaweed |

| Gelation | Thermally reversible (heat-cool) | Ionotropic (requires divalent cations) |

| Mechanical Strength | High (adjustable via concentration) | Low (brittle without cross-linkers) |

| Cell Interaction | Supports adhesion/proliferation | Limited cell adhesion |

Synergy : this compound-alginate composites exhibit shear-thinning behavior and enhanced chondrogenic properties for cartilage regeneration. This compound improves alginate’s mechanical stability .

This compound vs. Chitosan

| Property | This compound | Chitosan |

|---|---|---|

| Charge | Negative (sulfate/pyruvate groups) | Positive (amine groups) |

| Antimicrobial Activity | None | High |

| Drug Delivery | Passive diffusion | Enhanced adsorption/release kinetics |

Composite Use : Chitosan-agarose blends improve drug delivery efficacy. This compound mitigates chitosan’s acidity-induced solubility issues, enabling pH-stable films for wound dressings .

This compound vs. Hydroxyapatite (HA) and Calcium Carbonate (CaCO₃)

| Property | HA/Agarose | CaCO₃/Agarose |

|---|---|---|

| Osteogenesis | Delayed ALP activity (Day 28) | Early ALP activity (Day 14) |

| Bonding Strength | High bone-bonding | Moderate |

| Application | Long-term bone defect repair | Accelerated early-stage osteogenesis |

Research Insight : While both HA/agarose and CaCO₃/agarose support mesenchymal stem cell (MSC) differentiation, CaCO₃ accelerates early osteogenic markers, making it preferable for rapid tissue regeneration .

This compound vs. Commercial Derivatives (Sepharose, Superflow)

| Property | PureCube this compound | Sepharose |

|---|---|---|

| Cross-Linking | High (pressure-resistant) | Variable (4B, 6B grades) |

| Flow Rate | High (≤100 cm/hr) | Moderate (dependent on bead size) |

| Protein Binding | Uncompromised at high flow rates | Reduced capacity under pressure |

Application : PureCube this compound outperforms traditional Sepharose in high-flow affinity chromatography, while Sepharose remains versatile for general protein purification .

Biologische Aktivität

Agarose, a natural polysaccharide derived from red algae, has garnered significant attention in the biomedical field due to its unique properties and biological activities. This article explores the biological activity of this compound, highlighting its applications in tissue engineering, drug delivery, and antimicrobial activity, supported by case studies and detailed research findings.

Properties of this compound

This compound is characterized by its ability to form hydrogels through reversible temperature-sensitive gelling behavior. It possesses excellent mechanical properties and high biocompatibility, making it suitable for various biomedical applications. Its structural composition allows for the diffusion of nutrients and oxygen, which is critical for cell growth and function in tissue engineering applications .

Biological Applications

1. Tissue Engineering

This compound has been extensively studied for its role in tissue engineering due to its biocompatibility and ability to mimic the extracellular matrix (ECM). Research indicates that this compound hydrogels can support cell adhesion, proliferation, and differentiation. For instance, Kock et al. demonstrated that varying this compound concentrations influenced chondrocyte behavior, with lower concentrations promoting proteoglycan diffusion and collagen deposition .

Table 1: Effects of this compound Concentration on Chondrocyte Behavior

| This compound Concentration | Proteoglycan Diffusion | Collagen II Deposition | Matrix Formation |

|---|---|---|---|

| 1% | High | Radial | Uniform |

| 2% | Moderate | Dense | Layered |

| 3% | Low | Dense | Layered |

2. Drug Delivery Systems

This compound's gel-forming ability makes it an excellent candidate for drug delivery systems. Its biocompatibility allows for controlled release of therapeutic agents while minimizing toxicity. Studies have shown that this compound-based hydrogels can effectively encapsulate drugs and release them in a sustained manner .

3. Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. A study demonstrated that this compound-based composites exhibited significant antibacterial activity against pathogens such as E. coli and S. aureus. This property is particularly beneficial for applications in wound dressings and medical implants .

Case Studies

Case Study 1: this compound in Bone Tissue Engineering

A study synthesized a composite material consisting of graphene oxide, hydroxyapatite, and this compound for bone tissue engineering. The results showed that the composite not only supported cell attachment but also exhibited antibacterial properties against Staphylococcus aureus, indicating its potential for preventing infections in bone graft applications .

Case Study 2: Wound Healing Applications

This compound-based hydrogels have been evaluated for their effectiveness in wound healing. A cross-linked lignin–this compound nanobiocomposite was shown to have low hemolytic effects (1.67%) and significant antibacterial activity against biofilm formation by Pseudomonas aeruginosa, suggesting its suitability as a wound dressing material .

Challenges and Future Directions

Despite the promising applications of this compound in biomedical fields, challenges remain regarding its clinical translation. Most this compound-based biomaterials are still far from clinical approval due to issues related to scalability and regulatory hurdles. Future research should focus on optimizing extraction methods, enhancing the functionalization of this compound for specific applications, and conducting extensive in vivo studies to evaluate long-term safety and efficacy .

Q & A

Basic Research Questions

Q. How do I select the optimal agarose concentration for separating DNA fragments of varying sizes?

this compound concentration inversely correlates with pore size, affecting DNA migration. For fragments < 500 bp, use 2-3% this compound; for 500 bp–10 kb, 0.8-1.5% is ideal. Validate with a DNA ladder (e.g., 100 bp or 1 kb standards) and adjust based on resolution observed under UV transillumination. Ensure buffer consistency (e.g., TAE vs. TBE) as ionic strength impacts electrophoretic mobility .

Q. What factors influence this compound gel polymerization and porosity?

Porosity depends on this compound concentration, polymerization temperature, and buffer composition. Lower temperatures (e.g., 4°C) during gelation create smaller pores due to slower polymer network formation. Pre-casting gels in standardized conditions (room temperature, 1× TAE) improves reproducibility. Document gel preparation parameters (time, temperature, batch variability) to mitigate experimental inconsistency .

Q. How should this compound gels be documented to ensure reproducibility in electrophoresis experiments?

Capture gel images under UV light with a ruler for scale. Include metathis compound brand, concentration, buffer type, voltage, and run duration. Use software tools (e.g., ImageJ) to quantify band intensity and migration distance relative to standards. Store raw images and analysis scripts in open-access repositories (e.g., Zenodo) for transparency .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s pore size and molecular exclusion limits?

Discrepancies often arise from measurement techniques (e.g., electron microscopy vs. dextran exclusion assays). Replicate experiments using standardized protocols (e.g., ISO 20776-1 for biomaterials) and report this compound source (e.g., Sigma-Aldryich vs. Lonza). Cross-validate with alternative methods, such as nanoparticle tracking analysis (NTA), to confirm exclusion thresholds .

Q. What methodological adjustments are required to optimize this compound-based protocols for RNA electrophoresis?

RNA degrades in alkaline buffers; use MOPS-based buffers (e.g., NorthernMax) and denaturing gels with 0.5–1.2% this compound. Pre-stain gels with SYBR® Green II for RNA visualization. Include RNase inhibitors (e.g., DEPC-treated water) and validate integrity via capillary electrophoresis as a secondary method .

Q. How do chemical modifications (e.g., low-melt this compound) impact downstream applications like DNA extraction or protein interaction studies?

Low-melt this compound (gelation at ~25°C) enables in-gel enzymatic reactions (e.g., restriction digests) but may introduce inhibitors. For protein interactions, use high-purity this compound (e.g., SeaPlaque®) to minimize nonspecific binding. Validate compatibility via spike-and-recovery experiments with target biomolecules .

Q. Methodological Best Practices

- Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., testing novel this compound composites for 3D cell culture .

- Data Analysis : Apply Shapiro-Wilk tests to confirm normal distribution of pore size measurements before statistical comparisons .

- Literature Review : Leverage Google Scholar Alerts with keywords like "this compound electrophoresis reproducibility" to track emerging protocols .

如何有效搜索英文学术文献❓许博士手把手分享如何利用Google Scholar最大限度地查找最相关的文献!赶快收藏转发关注哦!09:58 用了那么多年的谷歌学术,你用对了吗?00:51

用了那么多年的谷歌学术,你用对了吗?00:51

Eigenschaften

IUPAC Name |

2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O19/c25-1-5-9(27)11(29)12(30)22(38-5)41-17-8-4-36-20(17)15(33)24(40-8)43-18-10(28)6(2-26)39-23(14(18)32)42-16-7-3-35-19(16)13(31)21(34)37-7/h5-34H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQHZNBUODTQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Agarose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-36-6 | |

| Record name | Agarose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Agarose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.